
Risuteganib (hydrochloride)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Risuteganib (hydrochloride) is a novel synthetic peptide that has shown promising efficacy in treating retinal diseases, including dry age-related macular degeneration and diabetic macular edema . It has advanced through Phase II clinical trials and is known for its protective effects on retinal pigment epithelium cells and enhancement of mitochondrial functions .
Analyse Chemischer Reaktionen
Risuteganib (hydrochloride) undergoes various chemical reactions, including oxidation and reduction. Common reagents and conditions used in these reactions include tert-Butyl Hydroperoxide for inducing oxidative stress in vitro . The major products formed from these reactions are typically related to the compound’s interaction with reactive oxygen species and its protective effects on cellular components .
Wissenschaftliche Forschungsanwendungen
Risuteganib (hydrochloride) has a wide range of scientific research applications, particularly in the fields of ophthalmology and retinal disease treatment. It has been shown to protect retinal pigment epithelium cells from oxidative stress and enhance mitochondrial functions . This compound is being investigated for its potential to treat dry age-related macular degeneration and diabetic macular edema . Additionally, its ability to regulate integrin functions makes it a valuable tool in studying cellular adhesion and signaling pathways .
Wirkmechanismus
The mechanism of action of risuteganib (hydrochloride) involves its preferential binding to the retinal pigment epithelium layer in the retina . It protects mitochondrial function in these cells against oxidative stress by enhancing mitochondrial basal, maximal, and ATP-related respirations . This protective effect is crucial in maintaining retinal homeostasis and preventing cellular damage associated with retinal diseases .
Vergleich Mit ähnlichen Verbindungen
Risuteganib (hydrochloride) is unique in its ability to target multiple pathways involved in retinal diseases. Similar compounds include other integrin inhibitors and peptides used in retinal disease treatment. risuteganib’s specific mechanism of action and its efficacy in enhancing mitochondrial functions set it apart from other treatments .
Eigenschaften
Molekularformel |
C22H40ClN9O11S |
|---|---|
Molekulargewicht |
674.1 g/mol |
IUPAC-Name |
(2S)-1-[(2S,3R)-2-[[(2R)-2-[[2-[[(2S)-2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-3-sulfopropanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C22H39N9O11S.ClH/c1-11(32)17(20(37)31-7-3-5-14(31)21(38)39)30-19(36)13(10-43(40,41)42)29-16(34)9-27-18(35)12(28-15(33)8-23)4-2-6-26-22(24)25;/h11-14,17,32H,2-10,23H2,1H3,(H,27,35)(H,28,33)(H,29,34)(H,30,36)(H,38,39)(H4,24,25,26)(H,40,41,42);1H/t11-,12+,13+,14+,17+;/m1./s1 |
InChI-Schlüssel |
YUNGJJAMLQRCTQ-CIEQAUARSA-N |
Isomerische SMILES |
C[C@H]([C@@H](C(=O)N1CCC[C@H]1C(=O)O)NC(=O)[C@H](CS(=O)(=O)O)NC(=O)CNC(=O)[C@H](CCCN=C(N)N)NC(=O)CN)O.Cl |
Kanonische SMILES |
CC(C(C(=O)N1CCCC1C(=O)O)NC(=O)C(CS(=O)(=O)O)NC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)CN)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


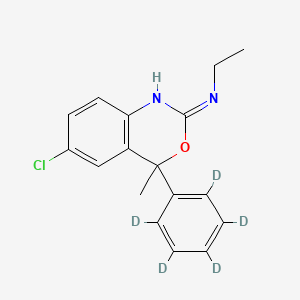


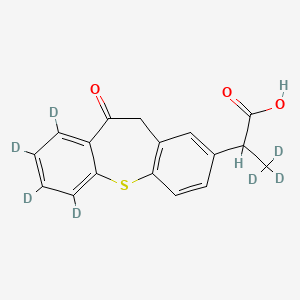
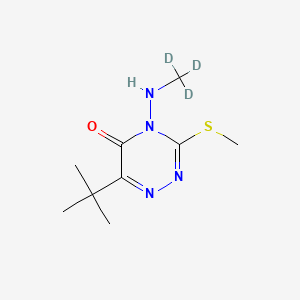

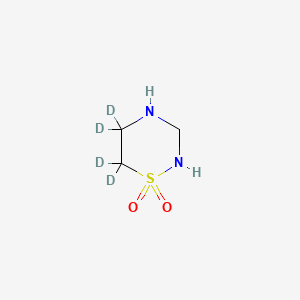

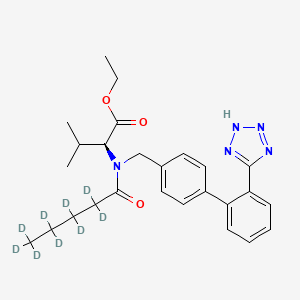
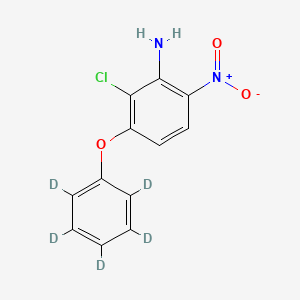
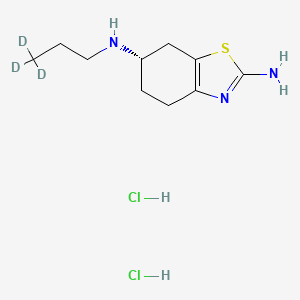
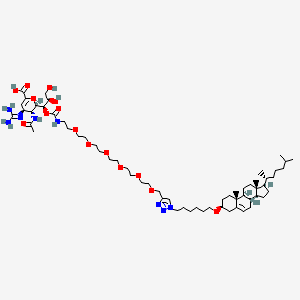
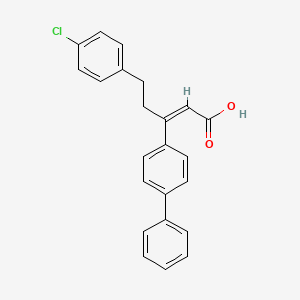
![2-(6-azaspiro[2.5]octan-6-yl)-4-(2-hydroxyethylsulfonylamino)-N-[6-[(2S)-2-methylmorpholin-4-yl]pyridin-2-yl]benzamide](/img/structure/B12420726.png)
